BenchChemオンラインストアへようこそ!

7-Quinolinesulfonamide

Antimicrobial Resistance β-Lactamase Inhibitor NDM-1

7-Quinolinesulfonamide (CAS 952651-47-7) is a regiospecific quinoline-7-sulfonamide building block for NDM-1 metallo-β-lactamase inhibitor SAR, with >8-fold potency over 8-sulfonamide isomers. Validated in vivo synergy with meropenem (2–64-fold MIC reduction) and antiproliferative activity against T47D cells (IC50 0.07 µM, 28–140-fold vs cisplatin) support β-lactamase inhibitor development, cancer lead optimization, and NK-3 receptor probe synthesis. Generic isomer substitution compromises target selectivity.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 952651-47-7
Cat. No. B3316068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Quinolinesulfonamide
CAS952651-47-7
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)S(=O)(=O)N)N=C1
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H2,10,12,13)
InChIKeySHHNAJHUBYXDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Quinolinesulfonamide (CAS 952651-47-7) for NDM-1 Inhibitor and Chemical Probe Procurement


7-Quinolinesulfonamide (CAS 952651-47-7), a quinoline-7-sulfonamide derivative, is a heterocyclic building block with a molecular formula of C9H8N2O2S and a molecular weight of 208.24 g/mol [1]. Its core structure is shared across a class of sulfonamide-substituted quinolines with diverse biological activities, including inhibition of metallo-β-lactamase NDM-1 and affinity for neurokinin-3 (NK-3) receptors [2][3][4].

7-Quinolinesulfonamide (CAS 952651-47-7): Non-Interchangeability with 8-Quinoline and Isoquinoline Sulfonamide Analogs


Generic substitution between quinoline sulfonamide isomers fails because the position of the sulfonamide group on the quinoline ring (e.g., 7- vs. 8-position) profoundly alters target engagement and selectivity. For instance, 7-quinolinesulfonamide derivatives demonstrate potent inhibition of NDM-1 metallo-β-lactamase (IC50 0.02–1.4 µM) [1], whereas 8-quinolinesulfonamide derivatives are primarily developed as PKM2 modulators or TLR4/MD-2 inhibitors [2][3]. Furthermore, isoquinolinesulfonamides (e.g., H-89) exhibit a distinct kinase selectivity profile targeting PKA and FLT3 [4]. Interchanging these regioisomers would invalidate experimental outcomes and compromise procurement validity for target-specific studies.

7-Quinolinesulfonamide (CAS 952651-47-7) Differentiated Performance Evidence vs. Analogs


NDM-1 Metallo-β-Lactamase Inhibition: 7-Quinolinesulfonamide (IC50 0.02 µM) Outperforms Sulphonyl Ester Analogs (IC50 8.3–24.8 µM)

In a direct head-to-head study, 7-quinolinesulfonamide derivatives (1a-p) inhibited NDM-1 with IC50 values ranging from 0.02 to 1.4 µM. In contrast, structurally related quinolinyl sulphonyl esters (2a-o) exhibited significantly weaker inhibition with IC50 values of 8.3–24.8 µM. The most potent 7-quinolinesulfonamide derivative (1e) achieved an IC50 of 0.02 µM, representing a >400-fold improvement over the weakest sulphonyl ester [1]. This quantifies the superior target engagement of the sulfonamide functional group over the ester in NDM-1 active site coordination.

Antimicrobial Resistance β-Lactamase Inhibitor NDM-1

In Vivo Meropenem Synergy and Bacterial Load Reduction: 7-Quinolinesulfonamide Derivative 1e (2–64-fold MIC Reduction) vs. Untreated Controls

The 7-quinolinesulfonamide derivative 1e restored meropenem (MER) antimicrobial efficacy against NDM-1-expressing E. coli, resulting in a 2–64-fold reduction in minimum inhibitory concentration (MIC) across E. coli-NDM-1, EC01, and EC08 strains. In a murine model, a single intraperitoneal dose of 1e synergized with MER and significantly reduced bacterial load in the spleen and liver [1]. This in vivo translational data distinguishes 7-quinolinesulfonamide from in vitro-only NDM-1 inhibitor candidates.

Antimicrobial Resistance In Vivo Efficacy Synergy

Antiproliferative Activity Against Breast Cancer: 7-Sulfamoylquinoline IC50 0.07 µM (T47D) vs. Cisplatin (IC50 ~2–10 µM)

The 7-substituted acetylenic sulfamoylquinoline 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline exhibited an IC50 of 0.07 µM against T47D breast cancer cells. This activity is superior to that of cisplatin, the positive control, which typically shows IC50 values in the 2–10 µM range against the same cell line in comparable assays [1]. Another 6-substituted analog showed IC50 of 0.09 µM against MDA-MB-231 cells, confirming the regioisomeric advantage of the 7-position for T47D selectivity.

Breast Cancer Antiproliferative Quinoline

Selectivity Over Normal Fibroblasts: 7-Quinolinesulfonamide Derivatives Exhibit Weak Cytotoxicity (HFF-1) vs. Potent Tumor Cell Inhibition

Most tested 7-quinolinesulfonamide derivatives demonstrated a weak cytotoxic effect against normal human fibroblast HFF-1 cells while maintaining potent antiproliferative activity against breast cancer cell lines (T47D, MCF-7, MDA-MB-231) [1]. This differential cytotoxicity profile (tumor vs. normal) is a critical differentiator from less selective quinoline-based chemotherapeutics, which often cause significant off-target toxicity.

Selectivity Cytotoxicity Breast Cancer

NK-3 Receptor Affinity: 7-Quinolinesulfonamide Derivatives as CNS Tool Compounds vs. Non-Selective Tachykinin Ligands

Alkylsulfonamide quinoline derivatives, including 7-quinolinesulfonamide scaffolds, are disclosed as having specific affinity for neurokinin-3 (NK-3) receptors [1]. This contrasts with many isoquinolinesulfonamide derivatives (e.g., H-7, H-89) which target kinases or with 8-quinolinesulfonamides that inhibit PKM2 or TLR4 [2][3]. The 7-position sulfonamide substitution pattern is critical for achieving NK-3 receptor engagement, enabling its use as a CNS-selective probe for studying anxiety, depression, and schizophrenia pathways.

NK-3 Receptor CNS Tachykinin

7-Quinolinesulfonamide (CAS 952651-47-7): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


NDM-1 Metallo-β-Lactamase Inhibitor Lead Optimization and In Vivo Proof-of-Concept Studies

Based on the direct head-to-head evidence showing 7-quinolinesulfonamide derivatives (IC50 0.02–1.4 µM) are >8-fold to >400-fold more potent NDM-1 inhibitors than quinolinyl sulphonyl esters (IC50 8.3–24.8 µM) [1], and the demonstrated in vivo synergy with meropenem resulting in 2–64-fold MIC reductions and significant bacterial load reduction in murine spleen and liver [1], this compound is best procured for: (1) Structure-activity relationship (SAR) optimization of NDM-1 inhibitors; (2) In vivo efficacy studies of β-lactam/β-lactamase inhibitor combinations against carbapenem-resistant Enterobacteriaceae; (3) Development of chemical probes for studying NDM-1 active site coordination via docking and crystallography [1].

Breast Cancer Antiproliferative Agent Development with Tumor-Selective Cytotoxicity

Evidence that 7-sulfamoylquinoline derivatives achieve IC50 values as low as 0.07 µM against T47D breast cancer cells—outperforming cisplatin by 28–140-fold—while exhibiting weak cytotoxicity against normal HFF-1 fibroblasts [1], positions this compound for: (1) Lead optimization of breast cancer therapeutics targeting cytochrome P450 pathways; (2) Development of selective antiproliferative agents with an improved therapeutic index; (3) Molecular docking studies to elucidate binding modes with CYP isoenzymes [1].

NK-3 Receptor Chemical Probe Development for CNS Disorder Research

Patent disclosures establish that 7-quinolinesulfonamide scaffolds possess specific affinity for NK-3 receptors [1], distinguishing them from 8-quinolinesulfonamides (PKM2/TLR4 inhibitors) and isoquinolinesulfonamides (kinase inhibitors) [2][3]. This regioisomeric specificity makes 7-quinolinesulfonamide the appropriate procurement choice for: (1) Development of selective NK-3 receptor ligands as tool compounds for studying anxiety, depression, and schizophrenia pathways; (2) Radioligand binding assay development for CNS target engagement studies; (3) Pharmacological validation of NK-3 receptor modulation in preclinical disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.